Methyl cis-2-aminocyclopentanecarboxylate hydrochloride Methyl cis-2-aminocyclopentanecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 119993-55-4
VCID: VC20834587
InChI: InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H
SMILES: COC(=O)C1CCCC1N.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

CAS No.: 119993-55-4

Cat. No.: VC20834587

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride - 119993-55-4

Specification

CAS No. 119993-55-4
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name methyl 2-aminocyclopentane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H
Standard InChI Key KXQFCNYQRWIKML-IBTYICNHSA-N
Isomeric SMILES COC(=O)[C@@H]1CCC[C@@H]1N.Cl
SMILES COC(=O)C1CCCC1N.Cl
Canonical SMILES COC(=O)C1CCCC1N.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride contains a five-membered cyclopentane ring as its core structure. The cis-configuration refers to the spatial arrangement where both the amino group and the methyl ester group are positioned on the same side of the cyclopentane ring plane. This stereochemical arrangement is crucial for its biological activity and applications in stereoselective synthesis.

Physical and Chemical Properties

The compound exists as a hydrochloride salt, which typically appears as a crystalline solid. As a salt, it exhibits enhanced stability and improved solubility in polar solvents compared to its free base form. The table below summarizes the key properties of this compound:

PropertyValue
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
CAS Number77745-25-6
Stereochemistrycis
AppearanceCrystalline solid
SolubilitySoluble in polar solvents (water, alcohols)
Melting PointTypically decomposes upon heating

Synthesis Methods

Laboratory Synthesis

The synthesis of methyl cis-2-aminocyclopentanecarboxylate hydrochloride typically involves esterification of cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Alternative synthetic approaches may utilize methods similar to those employed for related compounds such as Fmoc-protected ACPC derivatives. These methods often involve:

  • Starting with cyclopentene carboxylate derivatives

  • Addition reactions to establish the required stereochemistry

  • Functional group transformations to introduce the amino group

  • Esterification to form the methyl ester

  • Salt formation with HCl

Research by LePlae and colleagues demonstrates that reductive amination of 2-oxocyclopentane carboxylic acid esters with appropriate amines can lead to stereoselective synthesis of cyclopentane derivatives, which could be adapted for the synthesis of the target compound .

Stereochemical Control

Maintaining stereochemical purity is critical during synthesis. The literature suggests that for similar cyclopentane derivatives, careful temperature control is necessary to prevent epimerization. For instance, carrying out reactions below 80°C has been shown to prevent epimerization of trans-isomers, while cis-isomers require temperatures below 70°C .

Chemical Reactivity

Functional Group Reactivity

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride possesses two primary reactive centers:

  • Amino Group: The primary amine can participate in various reactions:

    • Nucleophilic substitution reactions

    • Amidation

    • Protection reactions (e.g., with Fmoc-OSu)

    • Reductive alkylation

  • Ester Group: The methyl ester functionality is susceptible to:

    • Hydrolysis (basic or acidic conditions)

    • Transesterification

    • Reduction to alcohol

    • Amidation reactions

Common Transformations

The compound undergoes various chemical transformations, including:

  • Oxidation reactions: The amino group can be oxidized to form corresponding oximes or nitriles.

  • Reduction reactions: The ester group can be reduced to form the corresponding alcohol.

  • Hydrolysis: Under acidic conditions, the methyl ester can be hydrolyzed to regenerate the carboxylic acid, as demonstrated in similar cyclopentane derivatives .

  • Protection reactions: The amino group can be protected with groups such as Fmoc for use in peptide synthesis, similar to procedures described for ACPC derivatives .

Applications in Research and Industry

Pharmaceutical Applications

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride serves as a valuable building block in pharmaceutical research for several reasons:

  • Its defined stereochemistry provides a rigid scaffold for developing bioactive molecules with specific three-dimensional requirements

  • The compound can interact with enzymes or receptors through hydrogen bonding and electrostatic interactions

  • Its structure enables the development of enzyme inhibitors and receptor modulators

Role in Organic Synthesis

In organic synthesis, this compound functions as a chiral building block for creating more complex molecules with defined stereochemistry. The cyclopentane ring provides conformational rigidity that can direct subsequent reactions, while the functional groups allow for selective modifications. This makes it particularly valuable for:

  • Asymmetric synthesis

  • Development of peptidomimetics

  • Creation of conformationally constrained analogs of flexible molecules

  • Synthesis of natural product derivatives

Stereochemistry and Structure-Activity Relationships

Stereoisomers and Their Properties

The cis-configuration of methyl 2-aminocyclopentanecarboxylate hydrochloride distinguishes it from its trans counterpart. Research on similar cyclopentane derivatives has shown that stereochemistry significantly impacts biological activity and chemical reactivity.

For the parent amino acid (ACPC), all four stereoisomers have been synthesized and characterized, with each showing distinct properties. The methods developed for analyzing enantiomeric purity of these stereoisomers, particularly NMR-based approaches using chiral selector agents like quinine and quinidine, can be adapted for determining the stereochemical purity of methyl cis-2-aminocyclopentanecarboxylate hydrochloride .

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and stereochemistry of methyl cis-2-aminocyclopentanecarboxylate hydrochloride. Based on data for similar compounds, typical spectroscopic features would include:

  • NMR Spectroscopy: For cis-ACPC derivatives, characteristic 1H NMR signals include those for the CH-NH2 proton (typically around δ 3.9-4.0 ppm) and the CH-CO2R proton (around δ 2.9-3.0 ppm) .

  • IR Spectroscopy: Characteristic bands for the ester carbonyl (around 1730-1750 cm-1), NH stretching (3300-3500 cm-1), and C-O stretching (1000-1300 cm-1).

  • Mass Spectrometry: The molecular ion peak would correspond to the free base form, with fragmentation patterns characteristic of cyclopentane derivatives containing amino and ester functionalities.

Comparison with Related Compounds

Structural Analogs

Understanding how methyl cis-2-aminocyclopentanecarboxylate hydrochloride compares to structural analogs provides insight into structure-activity relationships and potential applications.

CompoundRing SizeKey Structural FeaturesApplications
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride5 (cyclopentane)cis-amino and methyl ester groupsPharmaceutical building block, asymmetric synthesis
Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride4 (cyclobutane)Smaller ring with increased strainBuilding block in organic synthesis, medicinal chemistry research
cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride5 (cyclopentane)Additional methyl group, free carboxylic acidSimilar applications with modified properties due to additional methyl substitution

Functional Differences

The differences in ring size and substitution pattern lead to distinct properties:

  • Ring Size Effects: The cyclopentane ring in methyl cis-2-aminocyclopentanecarboxylate hydrochloride provides an optimal balance of conformational rigidity and flexibility compared to the more strained cyclobutane analog.

  • Substitution Effects: Additional substitution, such as the methyl group in cis-2-amino-2-methylcyclopentanecarboxylic acid hydrochloride, can modify steric properties and affect the compound's reactivity and biological activity .

  • Functional Group Variation: The presence of a free carboxylic acid versus a methyl ester significantly affects solubility, reactivity, and potential applications in synthesis.

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